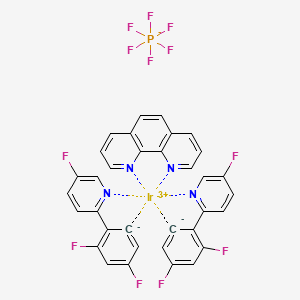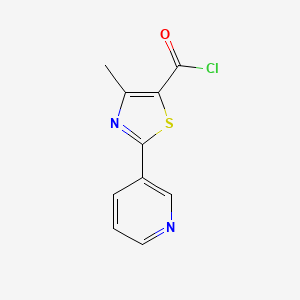![molecular formula C10H16O3Sn B13889424 [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane: is an organotin compound that features a furan ring substituted with a dioxolane ring and a trimethylstannane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane typically involves the reaction of 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the toxicity of organotin compounds.
化学反应分析
Types of Reactions:
Oxidation: The furan ring in [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride, which can affect the dioxolane ring.
Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduced furan derivatives with altered dioxolane rings.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane can be used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical reactions makes it a potential building block for the synthesis of biologically active molecules.
Biochemical Research: It can be used as a probe to study the interaction of organotin compounds with biological systems.
Industry:
Polymer Production: The compound can be used in the synthesis of polymers with specific properties, such as increased thermal stability or unique mechanical characteristics.
作用机制
The mechanism by which [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannane group can act as a nucleophile or electrophile, depending on the reaction conditions. The furan and dioxolane rings provide additional sites for chemical modification, allowing the compound to interact with a wide range of molecular targets. The exact molecular pathways involved would depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: This compound shares the furan and dioxolane rings but lacks the trimethylstannane group.
2-(1,3-Dioxolan-2-yl)furan: Similar structure but without the aldehyde or trimethylstannane groups.
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride: Contains a sulfonyl chloride group instead of the trimethylstannane group.
Uniqueness: The presence of the trimethylstannane group in [5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane distinguishes it from other similar compounds. This group imparts unique reactivity and potential applications, particularly in catalysis and material science. The combination of the furan, dioxolane, and trimethylstannane groups makes this compound versatile and valuable for various scientific research applications.
属性
分子式 |
C10H16O3Sn |
|---|---|
分子量 |
302.94 g/mol |
IUPAC 名称 |
[5-(1,3-dioxolan-2-yl)furan-2-yl]-trimethylstannane |
InChI |
InChI=1S/C7H7O3.3CH3.Sn/c1-2-6(8-3-1)7-9-4-5-10-7;;;;/h1-2,7H,4-5H2;3*1H3; |
InChI 键 |
XPCCTBHXXFOGGV-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CC=C(O1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)






![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)



